2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materialsThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the chlorophenyl position .
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and the phenoxyphenyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-diethylaminophenyl)methylidene]acetohydrazide
- 2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of the triazole ring with the chlorophenyl and phenoxyphenyl groups.
Properties
Molecular Formula |
C25H22ClN5O2S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-2-31-24(19-11-13-20(26)14-12-19)29-30-25(31)34-17-23(32)28-27-16-18-7-6-10-22(15-18)33-21-8-4-3-5-9-21/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
GUBUEJICNPBDQK-JVWAILMASA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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